molecular formula C16H18N2OS2 B6513626 2-(butylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686770-81-0

2-(butylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B6513626
CAS RN: 686770-81-0
M. Wt: 318.5 g/mol
InChI Key: RFJZKWIAOIBWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(butylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . This compound has a molecular formula of C8H12N2OS .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . An improved synthesis of pyrimidines was achieved by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using various spectroscopic techniques . Computational tools have played an important role in investigating the molecular structure and electronic properties of these compounds .


Chemical Reactions Analysis

Pyrimidine derivatives have shown a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . The synthesis of these compounds often involves reactions with various electrophilic and nucleophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by various factors, including the presence of different substituents and the conditions under which they are synthesized .

Scientific Research Applications

Antitubercular Activity

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown promise as antitubercular agents. In a study by Borate et al., several compounds from this class exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Notably, compounds 13b and 29e demonstrated excellent antimycobacterial activity (with MIC values in the range of 6–8 μM). These findings suggest that thieno[3,2-d]pyrimidin-4(3H)-ones could be developed further for tuberculosis treatment.

EGFR Kinase Inhibition

A novel series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were designed and synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors . Molecular docking studies indicated their probable binding to the EGFR active site. These compounds hold promise for targeted cancer therapy by inhibiting EGFR signaling pathways .

Cyt-bd Inhibition

Thieno[3,2-d]pyrimidin-4-amines were investigated for their ability to inhibit Cyt-bd , a key enzyme in mycobacterial respiration. Compound N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) emerged as the most active, with ATP IC50 values ranging from 6 to 18 μM against various mycobacterial strains. This compound serves as a valuable chemical probe for studying Cyt-bd function under different physiological conditions .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives depend on their specific structures and properties . Some pyrimidine derivatives have shown promising antimicrobial and anti-inflammatory activities, suggesting potential therapeutic applications .

Future Directions

The development of new pyrimidine derivatives with enhanced potency and selectivity is a promising area of research . These compounds have potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases .

properties

IUPAC Name

2-butylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-2-3-10-21-16-17-13-9-11-20-14(13)15(19)18(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJZKWIAOIBWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163929
Record name 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

686770-81-0
Record name 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686770-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.